molecular formula C10H10O3 B1432726 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid CAS No. 31468-94-7

4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No.: B1432726
CAS No.: 31468-94-7
M. Wt: 178.18 g/mol
InChI Key: UNXKQAXYFBWEOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and organic synthesis. This compound features the 2,3-dihydrobenzofuran core, a privileged structure found in numerous biologically active natural products and pharmaceuticals. The rigid dihydrobenzofuran framework provides stability and a defined three-dimensional orientation for functional groups, making it a valuable template for developing novel therapeutic agents . The core dihydrobenzofuran structure is recognized as a key motif in drug discovery. Research on closely related analogues demonstrates that this chemical class possesses a broad spectrum of biological activities. For instance, dihydrobenzofuran derivatives isolated from natural sources have shown promising anticancer properties , inducing apoptosis and inhibiting angiogenesis in scientific studies . Furthermore, synthetic benzofuran-based carboxylic acids have been developed as potent carbonic anhydrase IX (CA IX) inhibitors and exhibit selective antiproliferative effects against breast cancer cell lines, suggesting potential for targeted cancer therapy . The additional methyl substitution on the core structure in this compound offers a site for further chemical exploration and structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. This product is intended for research applications as a key intermediate or building block. Its primary value lies in its potential use in the synthesis of more complex molecules, in SAR studies to explore new chemical space, and in the development of compounds for various biological assays. Researchers can utilize this compound to functionalize the carboxylic acid moiety or to study the effect of the methyl group on the overall properties and biological activity of the dihydrobenzofuran system. Intended Use: For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

4-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-3-2-4-8-7(6)5-9(13-8)10(11)12/h2-4,9H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXKQAXYFBWEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(OC2=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis from 4-Hydroxyindanone (Patent US20090131688A1)

This patented method describes a five-step synthesis route starting from 4-hydroxyindanone, leading to the methyl ester intermediate and finally to the target acid via saponification.

Key Steps:

Step No. Reaction Type Description Conditions/Notes Yield/Outcome
1 Ketone Silylation Silylation of the ketone group on 4-hydroxyindanone Performed without isolating the reaction medium Intermediate silylated enol ether formed
2 Ozonolysis Ozonolysis of the silylated enol ether compound Ozonides reduced at around -50 °C using trimethylphosphite Formation of aldehyde or ketone intermediate
3 Oxidation Oxidation of ozonolysis products Details unspecified Conversion to carboxylic acid derivative or ester
4 Esterification Conversion to methyl ester of 2-methoxy-2,3-dihydrobenzofuran-4-carboxylic acid Organic phase extraction with toluene, washing, and crystallization in isopropanol 65% yield of methyl ester intermediate
5 Aromatization Aromatization of the compound to form 4-benzofuran-carboxylic acid methyl ester Performed under controlled conditions; avoids high-temperature Claisen rearrangement Final compound of formula (I) obtained

Final Step: Saponification

  • The methyl ester is saponified under alkaline conditions to yield 4-benzofuran-carboxylic acid.
  • The overall yield reported is approximately 21%, with high purity after recrystallization.

Advantages and Challenges:

  • Avoids high-temperature Claisen rearrangement (>200 °C), which is energy-intensive and produces difficult-to-remove isomers (6-benzofuran-carboxylic acid).
  • Multi-step but mostly performed in one pot without isolation, improving efficiency.
  • Byproduct formation is minimized, improving purity.

Oxidation and Cyclization Route from Substituted Hydroxybenzenes (Chinese Patent CN102942542A)

This method focuses on preparing 2,3-dihydrobenzofuran derivatives via a sequence of oxidation, reduction, protection, replacement, and cyclization reactions starting from substituted hydroxybenzenes with amino and allyl substituents.

Key Features:

  • Uses p-amino m-allyl o-hydroxybenzene derivatives as starting materials.
  • Employs ruthenium trichloride catalyzed oxidation with sodium periodate in ethyl acetate/water biphasic system at mild temperatures (20–30 °C).
  • Subsequent chlorination and methyl ester formation steps are executed.
  • Final saponification with sodium hydroxide in methanol under reflux conditions converts methyl esters to carboxylic acids.
  • Crystallization and purification steps yield the target 2,3-dihydrobenzofuran carboxylic acid derivatives with high yields (up to 89% in some steps).

Reaction Conditions and Yields:

Step Conditions Yield (%) Notes
Oxidation RuCl3·H2O, NaIO4, ethyl acetate/water Not specified Mild temperature, efficient oxidation
Chlorination N-chlorosuccinimide, DMF, 70 °C 70 Chlorination of intermediate
Saponification NaOH (8M), methanol, reflux 89 Conversion of methyl ester to acid

Advantages:

  • Mild reaction conditions.
  • High transformation efficiency.
  • Suitable for industrial scale due to simple operations and low cost.

Reduction and Ester Hydrolysis Approach (Research Article, ACS Comb Sci 2017)

This approach involves the synthesis of 2,3-dihydrobenzofuran derivatives through reduction of benzofuran esters followed by hydrolysis:

Process Outline:

  • Starting from 3-carboxy 2-aryl benzofuran esters, reduction is performed using palladium on carbon catalyst under hydrogen atmosphere to yield cis- or trans-2,3-dihydrobenzofurans.
  • Ester hydrolysis is then attempted to obtain the carboxylic acid.
  • However, the study reports epimerization issues during hydrolysis under both acidic and basic conditions, complicating the isolation of pure cis isomers.
  • Alternative strategies involving reduction after hydrolysis were unsuccessful.
  • The trans isomers were predominantly obtained using 4Cl/Mg in methanol reduction.

Key Observations:

Aspect Outcome/Observation
Reduction method Pd/C hydrogenation yields cis-ester intermediates
Hydrolysis step Epimerization observed, reducing purity
Alternative approaches Reduction after hydrolysis failed
Trans isomer synthesis Achieved with 4Cl/Mg in methanol

Implications:

  • The method is less straightforward for pure cis-2,3-dihydrobenzofuran-2-carboxylic acid.
  • Epimerization during hydrolysis is a significant challenge.
  • The method is more suited for trans isomers.

Summary Table of Preparation Methods

Method Source Starting Material Key Reactions Conditions Summary Yield / Notes
US Patent US20090131688A1 4-Hydroxyindanone Ketone silylation, ozonolysis, oxidation, esterification, aromatization, saponification Mostly one-pot, mild to moderate temperatures; no high-temp Claisen rearrangement Overall ~21% yield; high purity; industrially feasible
Chinese Patent CN102942542A p-Amino m-allyl o-hydroxybenzene Oxidation (RuCl3/NaIO4), chlorination, esterification, saponification Mild oxidation (20–30 °C), chlorination at 70 °C, reflux saponification High yields in final steps (up to 89%); low cost; industrially scalable
ACS Comb Sci 2017 Research Article 3-Carboxy 2-aryl benzofuran esters Pd/C reduction, ester hydrolysis Hydrogenation; hydrolysis causes epimerization Epimerization issues limit cis isomer synthesis; better for trans isomers

Analytical and Practical Considerations

  • Purity and Isomer Control: Methods avoiding high-temperature Claisen rearrangement reduce formation of positional isomers (e.g., 6-benzofuran-carboxylic acid), which are difficult to separate.
  • Reaction Medium Handling: One-pot procedures reduce isolation steps, improving overall efficiency.
  • Catalysts and Reagents: Use of mild oxidants (sodium periodate), catalysts (RuCl3, Pd/C), and silylation reagents improve selectivity and yield.
  • Industrial Application: The patented methods emphasize scalability, cost-effectiveness, and environmental considerations such as solvent recycling and mild conditions.

Chemical Reactions Analysis

4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for cyclization reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with enzymes, receptors, and other biomolecules. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in microbial growth, leading to their antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues

(a) 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid
  • Structure : Differs by a methoxy (-OCH₃) group at position 5 instead of a methyl (-CH₃) group at position 3.
  • Molecular Formula : C₁₀H₁₀O₄ (MW: 194.18 g/mol) .
  • Its methoxy substituent may enhance solubility compared to the methyl group in the target compound.
(b) 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic Acid
  • Structure : Replaces the oxygen atom in the dihydrobenzofuran ring with a nitrogen, forming a benzoxazine scaffold.
  • Molecular Formula: C₁₀H₁₁NO₃ (MW: 193.19 g/mol) .
  • Physicochemical Properties : Melting point 143–152.5°C, commercially available at >97% purity. The nitrogen incorporation may alter electronic properties and bioavailability compared to the oxygenated benzofuran system.
(c) Fibric Acid Analogues (e.g., GW7647)
  • Structure: Non-cyclic fibrates vs. constrained dihydrobenzofuran derivatives.
  • Functional Comparison: Early fibrates (e.g., clofibrate) act as PPARα agonists but require micromolar concentrations for activation. In contrast, 2,3-dihydrobenzofuran-2-carboxylic acid derivatives, such as the target compound, are "constrained" analogues with reported nanomolar-range affinities for PPARα, suggesting superior potency .
(a) Anticancer and NF-κB Inhibition
  • Benzofuran Derivatives : Substituted 2,3-dihydrobenzofuran-2-carboxylic acid analogues (e.g., N-(substituted phenylamide derivatives) exhibit potent anticancer activity via NF-κB pathway inhibition. For example, certain derivatives showed IC₅₀ values <10 μM in cancer cell lines .
(b) Antibacterial Activity
  • Related Compounds: Hexahydropyrido[2,3-f]quinoxaline derivatives synthesized from dihydroquinoline-carboxylic acid precursors demonstrated strong activity against E. coli and S. aureus (MIC values in µg/mL range) .

Commercial and Regulatory Status

  • 4-Methyl-benzoxazine Derivative : Available from Kanto Reagents at >97% purity, priced at JPY74,600 per gram .
  • 5-Methoxy Analogue : Sold by American Elements (Product Code: OMXX-278110-01), though pricing is unspecified .

Biological Activity

4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid is a compound belonging to the benzofuran family, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound features a fused benzene and furan ring structure with a methyl group at the 4-position and a carboxylic acid group at the 2-position. Benzofurans are known for their roles in medicinal chemistry, particularly in developing anti-tumor, antibacterial, anti-inflammatory, and antiviral agents.

The biological activity of this compound primarily involves:

  • Enzyme Interaction : The compound can bind to specific enzyme active sites, inhibiting or activating their functions. This is crucial in pathways related to cancer cell proliferation and immune responses .
  • Cell Signaling Modulation : It influences various cellular processes, including gene expression and metabolic pathways. Studies have shown that it can modulate signaling pathways involved in inflammation and cancer inhibition .

Table 1: Summary of Biological Activities

Activity TypeDescription
Anti-tumorInhibits cancer cell proliferation in various lines (e.g., renal, colon)
AntibacterialExhibits activity against multiple bacterial strains
Anti-inflammatoryModulates NF-κB transcriptional activity
AntioxidativeReduces oxidative stress in cellular environments

Case Studies

  • Anticancer Activity : A study synthesized several derivatives of this compound and evaluated their cytotoxic effects against human cancer cell lines (e.g., ACHN, HCT15). Results indicated potent anticancer activity at low micromolar concentrations .
  • NF-κB Inhibition : Research demonstrated that derivatives could inhibit LPS-induced NF-κB transcriptional activity in RAW 264.7 macrophage cells. This suggests potential applications in treating inflammatory diseases .
  • Neuropathic Pain Models : In vivo studies showed that certain benzofuran derivatives could reverse neuropathic pain without affecting locomotor behavior in rat models, indicating a potential therapeutic avenue for pain management .

Pharmacokinetics and Dosage Effects

The pharmacokinetic properties of this compound reveal that its effects can vary significantly based on dosage:

  • Low Doses : Beneficial effects such as immune enhancement and anti-tumor activity have been observed.
  • High Doses : Potential toxicity may arise; thus, careful dosage optimization is essential for therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid in academic research?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using acidic or enzymatic conditions. For example:
  • Acid-Catalyzed Cyclization : Anhydrous hydrofluoric acid (HF) has been used to cyclize precursor ketones with high yields (~95%) under controlled conditions .
  • Enzymatic Catalysis : Lipase from Pseudomonas cepacia (Amano PS) enables enantioselective acylation of dihydrobenzofuran intermediates, critical for obtaining chiral purity .
  • Microwave-Assisted Synthesis : Comparative studies highlight reduced reaction times and improved yields compared to conventional heating (e.g., 30–60 minutes vs. 24 hours) .

Table 1 : Comparison of Synthetic Methods

MethodCatalyst/ConditionYield (%)Enantiomeric Excess (ee)Reference
Acid-Catalyzed CyclizationHF95N/A
Lipase-Catalyzed AcylationAmano PS80–90>90% (R-configuration)
Microwave-AssistedK₂CO₃, DMF, 100°C85N/A

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Melting Point (mp) : A sharp mp range (e.g., 192–196°C for analogous benzo[b]furan-2-carboxylic acid) indicates purity .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for the methyl group (δ ~1.2–1.5 ppm for CH₃) and dihydrobenzofuran ring protons (δ 3.0–4.5 ppm) .
  • IR : Confirm carboxylic acid C=O stretch (~1700 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures >97% purity .

Advanced Research Questions

Q. What strategies are employed to enhance enantiomeric purity in the synthesis of dihydrobenzofuran derivatives?

  • Methodological Answer :
  • Lipase-Mediated Kinetic Resolution : Pseudomonas cepacia lipase selectively acylates the (R)-enantiomer of 2-hydroxymethyl-dihydrobenzofurans, achieving >90% ee. The unreacted (S)-enantiomer is separated via column chromatography .
  • Chiral Auxiliaries : Use of MEM-protected intermediates during cyclization ensures stereochemical control, as demonstrated in the synthesis of (−)-(R)-arthrographol derivatives .
  • Crystallization : Recrystallization in solvents like ethyl acetate/hexane mixtures improves enantiomeric purity .

Q. How do structural modifications to the dihydrobenzofuran scaffold influence NF-κB inhibitory activity?

  • Methodological Answer :
  • Substituent Effects : N-(Substituted)phenylamide derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid show enhanced NF-κB inhibition when electron-withdrawing groups (e.g., -NO₂, -CF₃) are introduced at the para position of the phenyl ring. IC₅₀ values correlate with substituent Hammett constants .
  • Scaffold Rigidity : Constraining the carboxylic acid group within the dihydrobenzofuran ring improves binding affinity to NF-κB by reducing conformational flexibility .

Q. What are the common pitfalls in interpreting biological assay data for dihydrobenzofuran carboxylic acid derivatives, and how can they be addressed?

  • Methodological Answer :
  • Off-Target Effects : False positives in NF-κB inhibition assays may arise from non-specific protein binding. Use orthogonal assays (e.g., electrophoretic mobility shift assays) to confirm target engagement .
  • Cytotoxicity Confounders : High micromolar concentrations (e.g., >50 μM) may induce apoptosis unrelated to the intended mechanism. Include viability controls (e.g., MTT assay) and validate hits in in vivo models .
  • Metabolic Instability : Rapid degradation in cell culture media (e.g., via esterase activity) can undercut observed potency. Stabilize compounds using prodrug strategies or serum-free assay conditions .

Data Contradiction Analysis

  • Discrepancy in Biological Potency : While some studies report nanomolar IC₅₀ values for NF-κB inhibition , others observe activity only at micromolar ranges . This variability may stem from differences in cell lines (e.g., HEK293 vs. HeLa) or assay endpoints (e.g., luciferase reporter vs. cytokine ELISA). Standardized protocols using isogenic cell systems are recommended.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 2
4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid

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